N-(2,4-difluorophenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group, an ethoxyphenyl group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with 2,4-difluoroaniline to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the nitro groups (if present in derivatives), converting them to amines.
Substitution: The aromatic rings (difluorophenyl and ethoxyphenyl) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Halogenated or Nitrated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-difluorophenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit antifungal, antibacterial, or anticancer activities, making it a promising lead compound for drug discovery.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aromatic rings and thioether linkage may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- N-(2,4-difluorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- N-(2,4-difluorophenyl)-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, binding affinity, and overall pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c1-2-26-15-6-4-14(5-7-15)24-10-9-22-19(24)27-12-18(25)23-17-8-3-13(20)11-16(17)21/h3-11H,2,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNCQCAESOFYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.